![molecular formula C16H14BrNO4 B3904814 3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one CAS No. 5987-99-5](/img/structure/B3904814.png)
3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one
説明
3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one, commonly known as BML-275, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BML-275 is a potent inhibitor of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
作用機序
BML-275 is a potent inhibitor of 3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one, a key regulator of cellular energy metabolism. 3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one is activated by an increase in the AMP/ATP ratio, which occurs during conditions of cellular stress such as hypoxia, ischemia, and exercise. Once activated, 3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one promotes energy production by increasing glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. BML-275 inhibits 3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one by binding to the catalytic subunit of the enzyme, preventing its phosphorylation and activation.
Biochemical and Physiological Effects:
BML-275 has been shown to have various biochemical and physiological effects. In cancer cells, BML-275 induces cell cycle arrest and apoptosis by inhibiting 3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one and downstream signaling pathways. In diabetic animals, BML-275 improves glucose uptake and insulin sensitivity by activating glucose transporter 4 (GLUT4) and increasing glycogen synthesis. In addition, BML-275 has been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury through the inhibition of 3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one and downstream signaling pathways.
実験室実験の利点と制限
BML-275 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high potency for 3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one inhibition. BML-275 has been extensively studied and has a well-established mechanism of action. However, BML-275 also has limitations for lab experiments. It is a non-specific inhibitor that can inhibit other kinases besides 3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one, which can lead to off-target effects. In addition, BML-275 has poor solubility in aqueous solutions, which can limit its use in in vivo experiments.
将来の方向性
There are several future directions for the study of BML-275. One direction is the development of more specific inhibitors of 3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one that can avoid off-target effects. Another direction is the investigation of the effects of BML-275 in other diseases such as neurodegenerative diseases and metabolic disorders. In addition, the development of more soluble forms of BML-275 can improve its use in in vivo experiments.
科学的研究の応用
BML-275 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases. The inhibition of 3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one by BML-275 has been shown to have anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells. BML-275 has also been shown to improve glucose uptake and insulin sensitivity in diabetic animals. In addition, BML-275 has been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury.
特性
IUPAC Name |
3-(2-bromoanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-20-12-8-7-9-13(14(12)21-2)16(19)22-15(9)18-11-6-4-3-5-10(11)17/h3-8,15,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNLWUZIQMVZML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=CC=C3Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396775 | |
| Record name | 3-(2-Bromoanilino)-6,7-dimethoxy-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5987-99-5 | |
| Record name | 3-(2-Bromoanilino)-6,7-dimethoxy-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



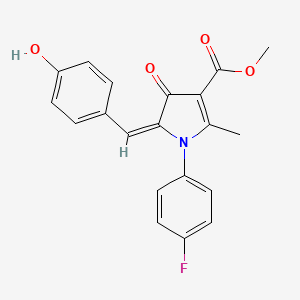
![1-allyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3904747.png)
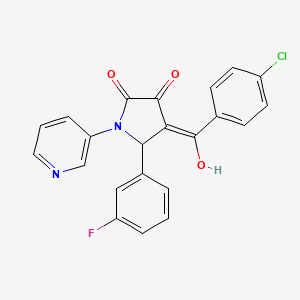
![4-{1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}morpholine](/img/structure/B3904759.png)
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3904771.png)
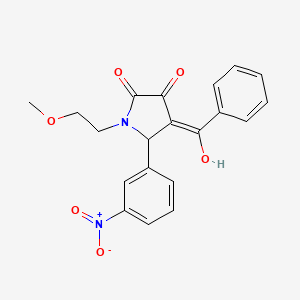
![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3904793.png)
![N-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B3904796.png)
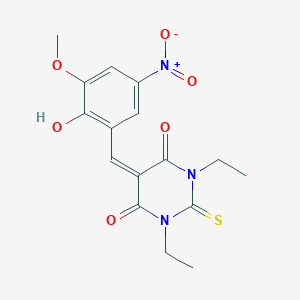
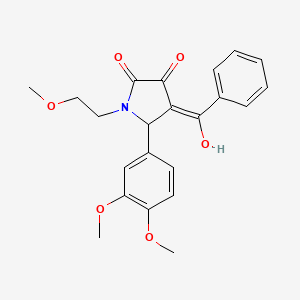
![3-{5-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3904812.png)
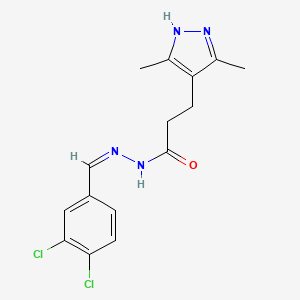
![ethyl 2-[4-(acetylamino)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3904824.png)
